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A-Hepta

Cat. No.: B12062965
M. Wt: 1203.1 g/mol
InChI Key: QIGYQJIRYYXQCI-UHFFFAOYSA-N
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Description

Contextualization of A-Hepta within Contemporary Chemical Research

Within contemporary chemical research, this compound is primarily contextualized within the field of carbohydrate chemistry, specifically the study and synthesis of complex oligosaccharides. Research in this area often involves the precise construction of glycosidic linkages to form molecules with defined sequences and structures. The complexity of this compound, being a heptasaccharide, presents synthetic challenges and opportunities for developing novel glycosylation methodologies. Studies on similar complex carbohydrates highlight the difficulties and strategies involved in their synthesis, such as the need for appropriate protecting groups and the optimization of glycosylation reactions. colab.wsdiva-portal.orgresearchgate.net The identification and characterization of such complex structures are crucial for understanding their roles in biological processes. nih.govresearcher.liferesearchgate.net

Significance of this compound in Advanced Chemical Sciences and Interdisciplinary Research

The significance of this compound extends to advanced chemical sciences and interdisciplinary research, particularly in areas involving glycobiology and materials science. As a complex oligosaccharide, this compound's structure is relevant to understanding carbohydrate-protein interactions, which are fundamental to many biological processes. While specific biological activities must be excluded from this discussion, the very nature of complex carbohydrates like this compound makes them central to research exploring cellular recognition, immune responses, and the development of carbohydrate-based probes and materials. researcher.liferesearchgate.net The synthesis of complex carbohydrate structures is also vital for creating well-defined tools to study these interactions. colab.wsdiva-portal.orgresearchgate.net Furthermore, research into the synthesis of complex carbohydrates can drive innovation in synthetic organic chemistry, particularly in developing efficient and stereoselective glycosylation methods. diva-portal.orgresearchgate.net

Scope and Objectives of the Research Outline for this compound

A research outline focused on this compound would typically encompass several key objectives centered on its chemical identity and behavior. The scope would include:

Structural Characterization: Detailed analysis of the monosaccharide composition, linkage types, and anomeric configurations that constitute the this compound structure. PubChem provides a computed IUPAC name and structural details, which are foundational for such characterization efforts. nih.govresearcher.life

Chemical Synthesis: Development and optimization of synthetic routes to access this compound. Given its complexity, chemical synthesis often involves multi-step strategies requiring precise control over glycosidic bond formation. diva-portal.orgresearchgate.net Research in this area aims to improve yields, reduce reaction times, and enhance stereoselectivity.

Physicochemical Properties: Investigation of this compound's physical and chemical properties, such as molecular weight, solubility, and stability. PubChem lists computed properties like molecular weight and XLogP3, providing initial data points for this area of research. nih.gov

These objectives collectively aim to establish a comprehensive understanding of this compound's chemical foundation, which is essential for any further exploration of its potential roles or applications.

Detailed research findings related to this compound (A-Leb-heptasaccharide) include its molecular formula of C₄₆H₇₈N₂O₃₄ and a computed molecular weight of 1203.1 g/mol . nih.govresearcher.life Its structure has been described using IUPAC condensed and LINUCS notations, highlighting its complex oligosaccharide nature with specific glycosidic linkages. researcher.life For instance, the IUPAC name provides a detailed description of the linked monosaccharide units, including deoxy-hexopyranosyl and acetamido-deoxy-hexopyranosyl residues. researcher.life

Here is a data table summarizing some computed properties of this compound:

PropertyValueSource
Molecular FormulaC₄₆H₇₈N₂O₃₄PubChem nih.govresearcher.life
Molecular Weight1203.1 g/mol PubChem (Computed) nih.gov
XLogP3-12.3PubChem (Computed) nih.gov
Heavy Atom Count82PubChem (Computed) nih.gov
Topological Polar Surface Area563 ŲPubChem (Computed) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H78N2O34 B12062965 A-Hepta

Properties

Molecular Formula

C46H78N2O34

Molecular Weight

1203.1 g/mol

IUPAC Name

N-[2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)

InChI Key

QIGYQJIRYYXQCI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Historical Trajectory and Discovery of A Hepta

Chronological Development and Key Milestones in A-Hepta Research

The chronological development of research into a chemical compound like this compound would typically involve a series of key milestones, reflecting the increasing sophistication of chemical inquiry over time. While specific dates for this compound are not available, the general progression of research milestones for a novel compound can be illustrated. Early periods might involve the initial recognition of the substance, possibly through its unique physical properties or its presence in a particular source. libretexts.orgwikipedia.org Subsequent milestones would include efforts to isolate and purify the compound, determine its elemental composition, and eventually elucidate its molecular structure. chemistryviews.org

As analytical techniques advanced, particularly in the late 19th and 20th centuries with the advent of spectroscopy and chromatography, the ability to precisely characterize complex molecules significantly improved. chemistryviews.org The development of crystallographic methods further allowed for the determination of three-dimensional structures. These advancements marked crucial milestones in the understanding of any chemical compound.

The following table illustrates the typical types of milestones in the historical research of a chemical compound, providing a hypothetical framework for this compound based on the general history of chemistry:

Milestone TypeTypical Era of AchievementDescription (Hypothetical for this compound)
Initial Observation/Recognition18th - 19th CenturyFirst documented instance or recognition of this compound as a distinct substance.
Isolation and Purification19th CenturyDevelopment of methods to obtain this compound in a pure form.
Elemental Composition Analysis19th CenturyDetermination of the types and proportions of elements in this compound.
Determination of Molecular WeightLate 19th - Early 20th CenturyMeasurement of the mass of an this compound molecule.
Structural Elucidation (Early)Early 20th CenturyInitial proposals or partial determination of this compound's structure.
Structural Elucidation (Advanced)Mid-20th Century onwardsDefinitive determination of the complete molecular structure using advanced techniques.
First Successful Laboratory Synthesis19th - 20th CenturyThe first artificial creation of this compound outside of its natural source (if applicable). scripps.edu
Early Characterization of Properties19th - 20th CenturyInitial studies on the physical and basic chemical properties of this compound.

This table provides a generalized view; the specific timeline for any given compound would depend on its complexity and the available scientific tools at the time of its study.

Seminal Discoveries and Initial Synthetic Methodologies for this compound

Seminal discoveries regarding this compound would likely involve its initial identification and characterization. Whether first observed as a component of a natural substance or as the product of a chemical reaction, the initial recognition of this compound as a unique chemical entity would constitute a foundational discovery. Early research would focus on understanding its basic properties and reactivity.

The development of initial synthetic methodologies for this compound would represent a significant advancement. scripps.edu Historically, the first syntheses of complex organic molecules were often challenging, relying on multi-step processes with modest yields. wikipedia.org The initial synthesis of this compound, if achieved, would have likely involved a series of chemical reactions to assemble its molecular structure from simpler precursors. These early methods might have been empirical, developed through trial and error, before a more systematic understanding of the reaction pathways emerged. mdpi.com The success of an initial synthesis would not only confirm the proposed structure but also open avenues for further research and potential applications. scripps.edu

Evolution of Research Paradigms and Conceptual Frameworks Surrounding this compound

The evolution of research paradigms concerning this compound would mirror the broader shifts in chemical thinking. Initially, research might have been driven by a desire to isolate and characterize naturally occurring substances. researchgate.net With the development of structural theory in the 19th century, the focus would shift to understanding the arrangement of atoms within the this compound molecule. chemistryviews.org The concept of isomerism, for instance, would become relevant if this compound had different forms with the same chemical formula.

The advent of physical chemistry and mechanistic organic chemistry provided new conceptual frameworks for understanding the reactivity and behavior of compounds like this compound. Researchers would move beyond simply observing transformations to understanding the step-by-step processes involved in reactions. chemistryviews.org Later paradigms would incorporate quantum mechanics and computational chemistry to predict and explain this compound's properties and reactivity at a deeper level. chemistryviews.org The development of new synthetic strategies, including stereoselective and catalytic methods, would further influence how this compound and its derivatives were synthesized and studied. mdpi.com This evolution reflects a move from purely descriptive chemistry to a more predictive and mechanistic understanding of chemical compounds.

Advanced Synthetic Methodologies and Strategies for A Hepta

Retrosynthetic Analysis and Strategic Disconnections of A-Hepta

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. ethz.chlibretexts.orgacs.org It involves working backward from the target molecule (TM) to identify simpler, commercially available starting materials through a series of hypothetical bond disconnections. ethz.chlibretexts.orgacs.orgbluffton.edu These disconnections are the reverse of known chemical reactions. ethz.ch The goal is to break down the complex structure into manageable fragments, known as synthons, which have corresponding real chemical reagents (synthetic equivalents). ethz.ch

For a complex molecule like this compound, a retrosynthetic analysis would involve identifying key functional groups and structural features that can be formed through known reactions. Strategic disconnections would aim to simplify the molecular skeleton and reveal potential precursor molecules. ethz.ch Factors influencing strategic disconnections include the stability of the resulting synthons, the availability of synthetic equivalents, and the potential for controlling stereochemistry. ethz.ch Disconnecting at branch points or in the center of the molecule to create fragments of roughly equal size can be advantageous for convergent synthesis ethz.ch. Recognizing the relative positions of functional groups can also guide the choice of disconnections. ethz.ch

Total Synthesis Approaches for this compound and its Analogues

Total synthesis refers to the complete chemical synthesis of a complex molecule from simpler precursors. For molecules with the complexity suggested by this compound's molecular formula, total synthesis often involves multiple steps and requires careful planning to achieve efficiency and selectivity. Examples from the literature on the synthesis of complex "hepta"-containing molecules, such as heptasaccharides and heptamethyl-branched compounds, illustrate the strategies employed. bohrium.comrsc.orgoup.comnih.govacs.orgacs.orgfigshare.comnih.gov

Stereoselective and Enantioselective Syntheses of this compound

Complex molecules often contain multiple stereocenters, and controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to preferentially form one stereoisomer over others. Enantioselective synthesis is a type of stereoselective synthesis that specifically targets the formation of one enantiomer. For a chiral molecule like this compound (given its complex carbohydrate structure, it is expected to be chiral), enantioselective methods would be essential to synthesize a single, desired stereoisomer.

Techniques for achieving stereoselectivity and enantioselectivity include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. acs.orgacs.orgnih.govnih.govsigmaaldrich.comacs.orgtandfonline.comacs.orgthieme-connect.com The stereoselective synthesis of heptatrien-6-ynes and heptatrienamides illustrates the importance of controlling double bond geometry. acs.orgtandfonline.com Similarly, the synthesis of complex polycyclic structures often relies on stereoselective reactions like Diels-Alder or cyclization reactions. nih.govacs.orgthieme-connect.com

Asymmetric Catalysis in this compound Production

Asymmetric catalysis plays a vital role in the enantioselective synthesis of complex molecules. acs.orgacs.orgfigshare.comnih.govsigmaaldrich.com Chiral catalysts can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer of a chiral product from an achiral or prochiral starting material. sigmaaldrich.com This approach is highly efficient as the catalyst is used in catalytic amounts and can be recovered and reused. Examples include the use of chiral metal complexes or organocatalysts. sigmaaldrich.com The catalytic asymmetric synthesis of a heptamethyl-branched acid, phthioceranic acid, highlights the power of this approach for creating multiple stereocenters iteratively. acs.orgacs.orgfigshare.comnih.gov Chiral diene ligands, for instance, have been developed for asymmetric transformations catalyzed by transition metals like rhodium. sigmaaldrich.com

Chemo-enzymatic and Biocatalytic Routes to this compound

Chemo-enzymatic and biocatalytic approaches offer alternative and often more sustainable routes to complex molecules. acs.orgacs.orgnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Biocatalysis utilizes enzymes or whole cells to catalyze chemical transformations. acs.orgnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Enzymes are highly selective catalysts, often exhibiting exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.gov Chemo-enzymatic synthesis combines chemical steps with one or more enzymatic transformations. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net

For complex carbohydrate structures potentially present in this compound, chemo-enzymatic synthesis using glycosyltransferases and other enzymes involved in oligosaccharide biosynthesis can be particularly powerful for the controlled assembly of glycosidic linkages with defined stereochemistry. nih.gov The chemoenzymatic synthesis of heparan sulfate (B86663) and heparin, which are complex polysaccharides, exemplifies this approach. nih.gov Biocatalytic routes can also be explored for specific transformations, such as the microbial production of certain hydrocarbons. acs.org Lipase-catalyzed reactions are frequently used in chemo-enzymatic synthesis for transformations like esterifications or transesterifications, often exhibiting regioselectivity. mdpi.comfrontiersin.orgnih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govethz.chfrontiersin.org Applying these principles to the synthesis of complex molecules like this compound is crucial for environmental sustainability. frontiersin.org

Key aspects of green chemistry in synthesis include using renewable feedstocks, minimizing waste generation (atom economy), avoiding hazardous solvents and reagents, developing energy-efficient processes, and utilizing catalysts (including biocatalysts) to increase efficiency and selectivity. frontiersin.org For example, using water or ionic liquids as solvents instead of volatile organic compounds aligns with green chemistry principles. frontiersin.org Chemo-enzymatic and biocatalytic routes inherently contribute to greener synthesis by operating under milder conditions and often using less toxic reagents. acs.orgnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Exploring alternative reaction conditions, such as microwave irradiation or photochemistry, can also reduce reaction times and energy consumption. frontiersin.org The development of efficient catalytic methodologies with high process performance using non-toxic and biodegradable chemicals is a major focus in green synthesis. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound76021546
Heptasulfur imide3446506
Hepta-1,3,5-triyne58449756
Hepta-4,6-diyn-1-olN/A
Phthioceranic acid (a heptamethyl-branched acid)6443026
HeptasaccharideMultiple
Hepta-O-benzoyl maltosyl bromide162178
Hepta-O-acetyl maltosyl bromide184405
Hepta-1,3,5-triene5351303
Heptacyclic compoundsMultiple

Interactive Data Tables

Based on the text, specific quantitative data suitable for interactive tables is limited. However, we can present some information in a tabular format.

Table 1: Examples of "Hepta"-containing Compounds and their Context

Compound TypeExample Compound (if specified)Context / Relevance to Synthesis Methodologies
General "this compound"This compound (C46H78N2O34)Complex structure, likely carbohydrate derivative, requires advanced synthesis. nih.gov
Inorganic "Hepta"Heptasulfur imide (S7NH)Example of an inorganic compound with "hepta" prefix. wikipedia.org
PolyynesHepta-1,3,5-triyneExample of a hydrocarbon with "hepta" prefix. nih.gov
Alcohols with "Hepta" motifHepta-4,6-diyn-1-olExample where "hepta" refers to a seven-carbon chain. researchgate.net
Branched Fatty AcidsPhthioceranic acid (heptamethyl-branched)Synthesis involves iterative asymmetric catalysis. acs.orgacs.orgfigshare.comnih.gov
OligosaccharidesHeptasaccharides (various)Synthesis often involves glycosylation, convergent approaches, chemo-enzymatic methods. bohrium.comrsc.orgoup.comnih.govnih.gov
Heptacyclic CompoundsHeptacyclic cephalostatin analogues, NominineSynthesis involves complex cyclization strategies. jst.go.jpnih.gov
Derivatized CarbohydratesHepta-O-benzoyl/acetyl maltosyl derivativesSynthesis involves functionalization of hepta-saccharide units. rasayanjournal.co.inrasayanjournal.co.in4science.ge
Polyunsaturated HydrocarbonsHepta-1,3,5-trieneCan be produced via biocatalytic routes. acs.org

Table 2: Key Concepts in Retrosynthetic Analysis

TermDefinition
Target Molecule (TM)The molecule to be synthesized. ethz.ch
Retrosynthetic AnalysisWorking backward from the TM to simpler precursors. ethz.chlibretexts.orgacs.orgbluffton.edu
DisconnectionHypothetical breaking of a bond, reverse of a reaction. ethz.ch
SynthonIdealized fragment resulting from a disconnection. ethz.ch
Synthetic EquivalentReal chemical reagent used in practice for a synthon. ethz.ch

This article has provided an overview of advanced synthetic methodologies and strategies relevant to the synthesis of complex molecules, using "this compound" as a focal point and drawing upon examples from related "hepta"-containing compounds discussed in the scientific literature. The complexity of such molecules necessitates sophisticated approaches in retrosynthetic analysis, total synthesis planning, stereochemical control, and the potential application of biocatalysis and green chemistry principles.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental principle in green chemistry that evaluates the efficiency of a chemical reaction by quantifying the proportion of atoms from the reactants that are incorporated into the desired product. jocpr.comucla.edufiveable.me A high atom economy signifies a more sustainable and environmentally friendly process, as it inherently minimizes the generation of waste byproducts. jocpr.comfiveable.menumberanalytics.com

In the context of this compound synthesis, applying the principles of atom economy involves designing synthetic routes where as many atoms as possible from the starting materials are retained in the final this compound structure. jocpr.comucla.edu This contrasts with traditional synthesis methods that may involve the use of stoichiometric reagents which are not incorporated into the product, leading to significant waste. alfa-chemistry.comnih.gov

Waste minimization in this compound synthesis goes hand-in-hand with maximizing atom economy. By selecting reactions with high atom utilization, the amount of chemical waste generated is significantly reduced at the source. numberanalytics.comsolubilityofthings.comcleanway.com.au This proactive approach to waste management is crucial for environmental protection and can also lead to economic benefits by reducing disposal costs and conserving raw materials. fiveable.menumberanalytics.comsolubilityofthings.com Strategies for waste minimization in this compound synthesis could include:

Catalytic Reactions: Utilizing catalytic methods where a small amount of catalyst can facilitate the transformation of large quantities of reactants, thereby avoiding the use of stoichiometric, waste-generating reagents. solubilityofthings.comwikipedia.orgnih.gov

Efficient Reaction Pathways: Designing synthetic sequences that involve fewer steps and minimize the need for intermediate purification, as purification steps often generate considerable waste. wikipedia.orgnih.gov

Recycling and Reuse: Implementing processes for the recovery and reuse of solvents, catalysts, and unreacted starting materials where feasible. researchgate.netrsc.org

Considering a hypothetical reaction step in the synthesis of this compound, the atom economy can be calculated using the formula:

Atom Economy = (Molecular weight of desired product / Total molecular weight of reactants) * 100%

For example, if a step in this compound synthesis involves reactants A and B reacting to form this compound and byproduct C:

A + B -> this compound + C

The atom economy for this step would be:

Atom Economy = (Molecular weight of this compound / (Molecular weight of A + Molecular weight of B)) * 100%

To illustrate the impact of atom economy, consider two hypothetical routes for a specific transformation within the this compound synthesis:

Synthetic RouteKey Reaction TypeByproducts GeneratedAtom Economy (Hypothetical)Waste Implications (Hypothetical)
Route 1Stoichiometric CouplingSignificant salts~50%High waste generation
Route 2Catalytic CouplingMinimal~95%Low waste generation

This simplified table illustrates how a higher atom economy in Route 2 directly translates to reduced waste generation, aligning with the principles of green chemistry and waste minimization in this compound production. jocpr.comfiveable.me

Environmentally Benign Solvents and Reagents for this compound Production

The choice of solvents and reagents in chemical synthesis has a significant impact on the environmental footprint of the process. Traditional organic solvents can be volatile, flammable, and toxic, contributing to air pollution and posing health risks. ingentaconnect.combenthamdirect.comrsc.org Similarly, many conventional reagents are hazardous or generate toxic byproducts. alfa-chemistry.com

To enhance the sustainability of this compound production, the use of environmentally benign solvents and reagents is highly desirable. nih.govresearchgate.netepitomejournals.com Environmentally benign solvents are those that have reduced toxicity, lower flammability, and minimal environmental persistence. ingentaconnect.comresearchgate.net Examples of such solvents being explored in organic synthesis include:

Water: Abundant, inexpensive, and non-toxic, water can be an excellent reaction medium for certain transformations, sometimes even enhancing reaction rates and selectivities. ingentaconnect.comnih.govroyalsocietypublishing.org

Ionic Liquids: These are salts that are liquid at or below 100°C. They are non-volatile and can be designed with tunable properties. ingentaconnect.comnih.govroyalsocietypublishing.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a prominent example, possessing properties between a liquid and a gas, making it a versatile solvent with no surface tension. ingentaconnect.comnih.govresearchgate.net

Bio-derived Solvents: Solvents produced from renewable biomass sources, such as ethanol, ethyl lactate, and glycerol. researchgate.netroyalsocietypublishing.org

The selection of environmentally benign solvents for this compound synthesis would depend on the specific reaction steps and the solubility of the reactants and intermediates. Utilizing solvent-free reaction conditions wherever possible represents the most ideal scenario from a green chemistry perspective. rsc.orgresearchgate.net

Similarly, employing green reagents in this compound synthesis can significantly reduce the generation of hazardous substances. alfa-chemistry.comepitomejournals.comespe.edu.ec Green reagents are designed to minimize byproduct formation and often offer improved safety profiles. alfa-chemistry.com Examples include the use of catalysts that are less toxic than stoichiometric reagents or the use of milder oxidizing or reducing agents. alfa-chemistry.comespe.edu.ec The application of biocatalysis, utilizing enzymes to perform specific transformations under mild conditions, is another promising avenue for greener this compound synthesis. wikipedia.orgalfa-chemistry.comnih.gov

Implementing environmentally benign solvents and reagents in this compound production aligns with the broader goals of green chemistry, aiming to develop processes that are both efficient and ecologically responsible. alfa-chemistry.comepitomejournals.com

Derivatization and Analogue Synthesis of this compound for Structure-Activity Relationship Studies (Non-Clinical)

Following the successful synthesis of this compound, the creation of derivatives and analogues is often undertaken to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship or SAR). nih.govresearchgate.netresearchgate.net These studies are crucial in the non-clinical phase to understand which parts of the this compound molecule are essential for its activity and how modifications affect its properties. nih.govrsc.orgfrontiersin.org

Analogue synthesis involves creating compounds that are structurally similar to this compound but with specific modifications. researchgate.netacs.org This can involve altering functional groups, changing the stereochemistry, or modifying the core scaffold. researchgate.netnih.gov The goal is to generate a library of related compounds to systematically investigate how structural changes impact activity. nih.govresearchgate.net

Modification of the this compound Core Structure

Modifying the core structure of this compound involves making changes to the central scaffold of the molecule. This can be a complex undertaking, often requiring the development of new synthetic strategies. acs.orgchemistryworld.com Approaches to core modification can include:

Skeletal Rearrangements: Rearranging the atoms within the core structure to create new ring systems or change the size of existing rings.

Introduction or Removal of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) or vice versa within the core. japsonline.com

Changing the Saturation Level: Introducing double or triple bonds or reducing existing unsaturation within the core.

These modifications can significantly alter the three-dimensional structure and electronic properties of this compound, which in turn can impact its interactions with biological targets. acs.org The synthesis of core-modified analogues often requires advanced synthetic techniques and careful control over reaction conditions to ensure selectivity and yield. solubilityofthings.comadelaide.edu.au

Synthesis of this compound Conjugates and Functionalized Derivatives

The synthesis of conjugates and functionalized derivatives of this compound involves attaching additional chemical moieties to the this compound structure. nih.govrsc.org This can be done to:

Introduce 'Handles' for Further Modification: Incorporating functional groups like alkynes or azides that can be used in subsequent click chemistry reactions to attach various tags or probes. nih.govrsc.orgnih.gov

Improve Physicochemical Properties: Attaching groups that can enhance solubility, stability, or other properties relevant for biological studies. researchgate.netbohrium.com

Create Conjugates for Targeted Delivery (Conceptual, Non-Clinical): While clinical applications are excluded, conceptually, functionalization can enable conjugation to targeting ligands for in vitro or in vivo research tools. nih.govbohrium.com

Functionalized derivatives can involve the introduction of various groups such as halogens, nitro groups, amines, hydroxyls, or carboxylic acids at different positions on the this compound scaffold. japsonline.comrsc.org The synthesis of conjugates typically involves coupling this compound (or a functionalized derivative) to another molecule, such as a peptide, protein, or polymer (e.g., polyethylene (B3416737) glycol (PEG)). nih.govbohrium.com This coupling often requires specific reactions that are compatible with the functional groups present on both this compound and the molecule being conjugated. nih.gov

Techniques for synthesizing this compound conjugates and functionalized derivatives include:

Direct Functionalization: Introducing functional groups directly onto the this compound core or its periphery using selective reactions. nih.govrsc.orgnih.gov

Linker Chemistry: Using bifunctional linker molecules to connect this compound to another entity. nih.gov

Click Chemistry: Employing highly efficient and selective reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to form conjugates. rsc.orgresearchgate.net

The design and synthesis of this compound derivatives and analogues are iterative processes. Based on the SAR data obtained from testing the synthesized compounds, further modifications can be planned and executed to gain a deeper understanding of the relationship between structure and activity. researchgate.netfrontiersin.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of A Hepta

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for A-Hepta

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local electronic environment of atomic nuclei within a molecule. By analyzing the chemical shifts, coupling constants, and relaxation times of observable nuclei (commonly ¹H and ¹³C), the connectivity and functional groups present in this compound can be determined. Advanced NMR techniques extend this capability to elucidate more complex structural features and dynamics.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are essential for assigning signals in crowded spectra and establishing correlations between different nuclei, providing through-bond and through-space connectivity information.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through typically two or three bonds. A COSY spectrum of this compound would show cross-peaks between coupled protons, helping to build spin systems within the molecule. diva-portal.orgresearchgate.netunina.itmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons with the carbons to which they are directly attached. This is invaluable for assigning ¹³C signals based on assigned ¹H signals and determining CH, CH₂, and CH₃ groups within this compound. unina.itmdpi.comrsc.orgpageplace.de

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two, three, or even four bonds. HMBC is critical for establishing connectivity across heteroatoms and quaternary carbons, providing long-range coupling information that links different parts of the this compound molecule. researchgate.netunina.itmdpi.comrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximity between nuclei, typically within 5 Angstroms, through the Nuclear Overhauser Effect. NOESY cross-peaks provide information about the three-dimensional structure and conformation of this compound in solution. unina.itrsc.org

Applying these techniques to this compound would involve acquiring spectra in a suitable solvent and systematically analyzing the cross-peak patterns to build a comprehensive picture of its covalent structure and preferred conformation in solution.

Illustrative Data Table: Selected NMR Correlations for a Hypothetical this compound Substructure

ExperimentCorrelated NucleiType of CorrelationIllustrative Example (Hypothetical)Structural Implication
COSY¹H - ¹HThrough-bondδH 3.5 (H-2) to δH 4.1 (H-3)H-2 and H-3 are vicinal.
HSQC¹H - ¹³CDirect bondδH 3.5 (H-2) to δC 75.2 (C-2)H-2 is attached to C-2.
HMBC¹H - ¹³CMultiple bondδH 4.1 (H-3) to δC 170.5 (C=O)C=O is 2 or 3 bonds from H-3.
NOESY¹H - ¹HThrough-spaceδH 3.5 (H-2) to δH 1.2 (CH₃)H-2 and CH₃ are spatially close.

Solid-State NMR for this compound Polymorphic and Aggregate Structures

While solution-state NMR provides information on molecular structure in a dynamic environment, solid-state NMR is crucial for studying the structure and dynamics of this compound in the solid state, including different polymorphic forms and aggregated states. rsc.orgacs.org Techniques like Magic Angle Spinning (MAS) are used to reduce anisotropic interactions, yielding higher resolution spectra. Solid-state NMR can provide insights into crystal packing, molecular motion within the lattice, and the structure of amorphous forms or aggregates that may not yield single crystals suitable for X-ray diffraction. rsc.org For this compound, solid-state NMR could help differentiate between polymorphs by revealing differences in the local environment of nuclei caused by different crystal packing arrangements.

X-ray Crystallography and Single Crystal Diffraction for this compound and its Complexes

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure, including bond lengths, bond angles, and torsion angles. diva-portal.orgtsijournals.comscispace.com

For this compound, obtaining suitable single crystals is a critical first step. Once a crystal is obtained, X-ray diffraction data are collected, and computational methods are used to solve the phase problem and refine the structure. diva-portal.orgtsijournals.comscispace.com This provides an unambiguous determination of the molecule's connectivity and stereochemistry in the solid state. X-ray crystallography can also reveal how this compound molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonds and pi-pi stacking. scispace.com

Polymorphism and Crystal Structure Analysis of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the characterization of solid materials. Different polymorphs of this compound would have the same chemical connectivity but different crystal structures, leading to potentially different physical properties such as melting point, solubility, and bioavailability. nih.govrruff.info

X-ray crystallography is the primary tool for identifying and characterizing polymorphs. By obtaining single crystals of different polymorphic forms of this compound, their unique unit cell parameters, space groups, and molecular packing arrangements can be determined. rruff.info Comparing the crystal structures of different polymorphs provides insights into the factors that govern crystal packing and the stability of each form. Powder X-ray diffraction (PXRD) can also be used to identify the presence of different polymorphs in a bulk solid sample.

Illustrative Data Table: Hypothetical Crystal Parameters for Two Polymorphs of this compound

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Form IMonoclinicP2₁/c15.512.320.190105.2904
Form IIOrthorhombicP2₁2₁2₁18.210.525.79090908

Note: These are hypothetical values for illustrative purposes only.

X-ray crystallography can also be used to study complexes of this compound with other molecules, such as proteins or inhibitors, to understand the structural basis of their interactions. pdbj.org

High-Resolution Mass Spectrometry (HRMS) for this compound Composition and Fragmentation Analysis

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound by matching the experimental mass to theoretical masses calculated from different elemental combinations. unibo.itrsc.org This is crucial for confirming the molecular formula.

HRMS can also be used to analyze fragmentation patterns, which provide structural information. When this compound molecules are ionized and introduced into the mass spectrometer, they can fragment into smaller ions. The masses of these fragment ions are characteristic of the molecule's structure.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (the intact or a fragment ion of this compound) is selected in the first mass analyzer, then subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.govsciendo.com

Analyzing the m/z values of the fragment ions and their relative abundances provides a "fingerprint" of the molecule's structure. By studying the fragmentation pathways, the connectivity of atoms and the presence of specific functional groups within this compound can be deduced. nih.govsciendo.com For complex molecules like glycans or peptides, MS/MS is particularly useful for determining the sequence of monomeric units and the sites of modifications. nih.gov

Illustrative Data Table: Hypothetical HRMS and MS/MS Data for this compound

TechniqueIon Typem/z (Experimental)m/z (Theoretical)Elemental Composition (Proposed)Structural Information
HRMS[M+H]⁺1203.45121203.4508C₄₆H₇₉N₂O₃₄Confirms molecular formula.
MS/MSPrecursor: [M+H]⁺Fragment 1862.2987C₃₂H₅₅N₂O₂₄Suggests loss of a specific sugar unit.
MS/MSPrecursor: [M+H]⁺Fragment 2341.1521C₁₄H₂₅O₁₀Indicates a characteristic substructure.

Note: These are hypothetical values and interpretations for illustrative purposes only.

The combination of HRMS and MS/MS provides powerful capabilities for confirming the molecular formula of this compound and gaining detailed structural information through controlled fragmentation. nih.govsciendo.com

Isotopic Labeling Strategies in Conjunction with Mass Spectrometry

Isotopic labeling in combination with mass spectrometry (MS) is a powerful approach for elucidating the structure and fragmentation pathways of complex molecules, as well as for quantitative analysis. This technique involves replacing one or more atoms in a molecule with a stable or radioactive isotope of the same element. The difference in mass introduced by the isotope allows researchers to track specific atoms or molecular fragments during MS analysis. nih.gov Stable isotopes commonly used include 2H, 13C, and 15N. nih.gov

For a complex glycoside like this compound (PubChem CID 76021546), isotopic labeling can be particularly valuable in determining the composition and sequence of the attached sugar units and their linkage points to the aglycone. By selectively labeling specific parts of the molecule, such as the aglycone core or individual sugar moieties, researchers can analyze the resulting mass fragments to piece together the complete structure.

Studies on hepta pyranosyl diterpene glycosides, such as Rebaudioside O (PubChem CID 92023639), illustrate the utility of mass spectrometry in structural elucidation. Analysis using positive ESI TOF mass spectrometry has shown a molecular ion peak, allowing for the deduction of the molecular formula. atamanchemicals.com Furthermore, MS/MS fragmentation patterns provide crucial information about the sequence and nature of the sugar units. For Rebaudioside O, fragment ions observed at specific m/z values (e.g., 1297, 1135, 973, 827, 665, 503, and 341) suggested the presence of six hexose (B10828440) and one deoxyhexose unit. atamanchemicals.com This fragmentation data, often obtained in conjunction with NMR spectroscopy, allows for the comprehensive structural characterization of complex glycosides. atamanchemicals.com

Interactive Table 1: Illustrative MS/MS Fragmentation Data for a Hepta Pyranosyl Diterpene Glycoside (Based on Rebaudioside O)

m/zProposed Fragment Composition (Illustrative)Implication (Illustrative)
1459.5854[M+Na]+Molecular Ion + Sodium Adduct
1297[M+Na-Hexose]+Loss of one hexose unit
1135[M+Na-2 Hexose]+Loss of two hexose units
973[M+Na-3 Hexose]+Loss of three hexose units
827[M+Na-3 Hexose - Deoxyhexose]+Loss of three hexose and one deoxyhexose units
665[M+Na-4 Hexose - Deoxyhexose]+Loss of four hexose and one deoxyhexose units
503[M+Na-5 Hexose - Deoxyhexose]+Loss of five hexose and one deoxyhexose units
341[M+Na-6 Hexose - Deoxyhexose]+Loss of six hexose and one deoxyhexose units

Note: The specific fragmentation pattern and corresponding m/z values are dependent on the exact structure and linkages of the sugar units and aglycone in this compound. The data above is illustrative, based on findings for a hepta pyranosyl diterpene glycoside. atamanchemicals.com

Quantitative mass spectrometry can also utilize isotopic labeling, where samples are labeled with different isotopes and then combined for analysis. This allows for the accurate determination of the relative abundance of the labeled species.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis of this compound

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration of a functional group causes a change in the molecule's dipole moment. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" that can be used for identification and structural analysis.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a molecule. Raman scattering occurs when the vibration of a functional group causes a change in the molecule's polarizability. Raman spectroscopy is particularly useful for studying nonpolar bonds and symmetrical vibrations that may be weak or absent in IR spectra.

For a complex molecule like this compound, IR and Raman spectroscopy can help identify the presence of various functional groups, such as hydroxyl groups (from the sugar units), carbonyl groups (if present in the aglycone or ester linkages), and C-H stretching and bending modes. By analyzing the positions, intensities, and shapes of the vibrational bands, researchers can gain insights into the molecular structure and conformation. The low-energy modes in vibrational spectra can be particularly important for understanding the dynamics and structural details of complex molecules.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential tools for determining the stereochemistry and absolute configuration of chiral molecules. This compound, with its numerous sugar units and potentially chiral aglycone, is expected to be a chiral compound.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. This differential absorption, known as the Cotton effect, provides information about the electronic transitions in the molecule and their coupling with the chiral structure.

ORD spectroscopy measures the rotation of plane-polarized light by a chiral sample as a function of wavelength. The change in optical rotation with wavelength is also related to the chiral properties of the molecule.

For this compound, CD and ORD spectra can provide insights into the conformation of the sugar rings, the orientation of the glycosidic linkages, and the absolute configuration of the chiral centers within the molecule. By comparing experimental CD and ORD spectra with theoretically calculated spectra for different possible stereoisomers, researchers can assign the absolute configuration of the compound.

Electron Microscopy Techniques (e.g., TEM, SEM) for this compound Nanostructures and Morphologies

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution images that can reveal the morphology and nanostructure of materials. While spectroscopic methods focus on molecular structure, electron microscopy allows for the visualization of how molecules assemble and organize at larger scales.

SEM is particularly useful for examining the surface topography and morphology of samples, providing a three-dimensional appearance with a large depth of field. It operates by detecting secondary and backscattered electrons emitted from the sample's surface when bombarded with an electron beam.

TEM, on the other hand, provides higher magnification and resolution, allowing for the visualization of the internal structure of a sample. TEM involves transmitting an electron beam through a very thin sample and detecting the electrons that pass through.

Computational Chemistry and Theoretical Investigations of A Hepta

Quantum Mechanical (QM) Calculations for A-Hepta Electronic Structure

Quantum mechanical (QM) calculations are fundamental in determining the electronic structure of molecules, providing crucial information about their stability, reactivity, and spectroscopic properties hoffmanlab.org. For "this compound" related compounds, QM methods have been applied to understand the distribution of electrons, molecular orbitals, and energy levels. Studies on heptapeptides, for instance, have utilized QM calculations to examine their structural propensities. Ab initio molecular orbital studies have been performed on heptasulfur (S7) to investigate its potential energy surfaces and the electronic structure of its isomers. These calculations provide a theoretical foundation for understanding the chemical behavior of these molecules.

Density Functional Theory (DFT) Applications to this compound Reactivity and Stability

Density Functional Theory (DFT), a widely used QM method, is particularly valuable for studying the reactivity and stability of chemical systems due to its balance of accuracy and computational efficiency nih.gov. DFT has been applied in computational studies involving "this compound" related structures, such as heptapeptides, to explore their preferred conformations and energy landscapes. DFT calculations can provide insights into reaction pathways and transition states, helping to predict how these compounds might behave in chemical reactions. The stability of various isomers and conformers can also be assessed through DFT, contributing to the understanding of their prevalence and interconversion.

Ab Initio Methods for this compound Molecular Orbitals and Energy Surfaces

Ab initio methods, a class of QM calculations based on first principles, offer a rigorous approach to calculating molecular properties without recourse to experimental data hoffmanlab.org. For "this compound" compounds like heptasulfur (S7), ab initio molecular orbital studies have been conducted to map their potential energy surfaces (PESs) and characterize different isomeric forms. These studies reveal the relative stabilities of various structures and the energy barriers between them. Analysis of molecular orbitals derived from ab initio calculations provides detailed information about bonding, electronic transitions, and potential reaction sites. For example, ab initio calculations on heptasulfur identified a chairlike seven-membered ring as a global minimum structure and characterized other local minima and transition states on the PES.

Molecular Dynamics (MD) Simulations of this compound in Condensed Phases and Interfaces

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules in condensed phases, such as liquids and at interfaces. For "this compound" related systems, MD simulations have been employed to understand their conformational changes, interactions with surrounding molecules, and behavior at interfaces. Studies on heptapeptides in aqueous solution have utilized MD simulations to investigate their folding and dynamics, providing insights into their structural preferences over time. MD simulations of n-heptane in interfacial systems, such as with brine, have helped to understand the structural and thermodynamic properties at liquid-liquid interfaces, relevant to the behavior of hydrocarbons in complex mixtures.

Solvent Effects on this compound Conformation and Dynamics

The surrounding solvent significantly influences the conformation and dynamics of molecules. Computational studies using MD simulations have explored solvent effects on "this compound" related structures. For instance, MD simulations of heptapeptides in explicit water have revealed how the aqueous environment impacts their folding pathways and preferred conformers. In the context of n-heptane, MD simulations of n-heptane/brine interfacial systems have investigated how the presence of different salts in water affects the interfacial properties and the behavior of n-heptane molecules at the interface. These studies highlight the critical role of solvent interactions in determining the molecular behavior of "this compound" compounds in solution and at interfaces.

Interactions of this compound with Model Biological Membranes and Macromolecules (Non-Clinical)

Computational methods, particularly MD simulations, are valuable for studying the interactions of molecules with model biological systems like membranes and macromolecules in a non-clinical context hoffmanlab.org. While specific studies on "this compound" interacting with biological membranes were not extensively detailed in the search results, the application of MD simulations to study interactions at interfaces and with biological macromolecules hoffmanlab.org is a relevant area. Peptides, including heptapeptides, are biological macromolecules, and MD simulations can be used to explore their interactions with other biomolecules or model membrane environments to understand aspects like binding, conformational changes upon interaction, and diffusion, without delving into clinical outcomes.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for this compound (Chemical Activity Focus)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) modeling are computational techniques used to establish predictive relationships between the structural properties of compounds and their biological activities or physicochemical properties. Focusing on chemical activity, QSAR studies have been reported for "this compound" derivatives, specifically in the context of their anti-HIV activity. These studies aim to identify the molecular descriptors that are most influential in determining the observed activity, allowing for the prediction of the activity of new, untested derivatives. By correlating structural features with activity, QSAR models can guide the design and synthesis of compounds with improved properties. For HEPT derivatives, QSAR models have indicated that hydrophobic and steric factors of substituents play a significant role in their anti-HIV activity.

Machine Learning and Artificial Intelligence in this compound Research

The integration of Machine Learning (ML) and Artificial Intelligence (AI) techniques is transforming chemical research, offering powerful tools for analyzing complex datasets, predicting outcomes, and exploring vast chemical spaces nih.govquora.com. In the context of a complex molecule like this compound, ML and AI can be applied to address challenges in synthesis, reaction optimization, and the exploration of related chemical structures. This data-driven approach moves beyond traditional trial-and-error methods, potentially accelerating discovery and development processes quora.comappliedclinicaltrialsonline.com.

Predictive Modeling for this compound Synthesis and Reaction Outcomes

Data Mining and Cheminformatics for this compound Related Chemical Space

Data mining and cheminformatics are essential disciplines for managing, analyzing, and interpreting large volumes of chemical data, enabling the exploration of chemical space neovarsity.orgmdpi.comdotmatics.comejbi.orgacs.orgacs.orgneovarsity.orgfrontiersin.orgdatagrok.aibrjac.com.brurv.catblogspot.comarxiv.orgumich.edu. In the context of this compound (PubChem CID 76021546), these techniques can be used to understand its structural characteristics, identify similar compounds, and explore the broader chemical space of related heptasaccharides or complex carbohydrates.

Cheminformatics involves the use of computational methods to represent, search, and analyze chemical structures and associated data neovarsity.orgdotmatics.comacs.org. Molecular descriptors, which are numerical representations capturing various structural and physicochemical properties of compounds, are fundamental tools in cheminformatics and can be calculated for this compound ijnc.irneovarsity.orgneovarsity.org. These descriptors can then be used in data mining tasks.

Data mining techniques, often coupled with ML, can uncover hidden patterns and relationships within chemical datasets mdpi.comfrontiersin.orgarxiv.org. For this compound, this could involve analyzing databases containing information on other complex carbohydrates to identify structural motifs or properties that correlate with specific biological activities or chemical reactivities. Techniques such as clustering and dimensionality reduction (e.g., Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE)) can be used to visualize the chemical space occupied by this compound and related compounds, revealing structural diversity and identifying areas for further investigation datagrok.aiblogspot.com.

Interactive data tables and visualizations generated through cheminformatics tools can help researchers explore the relationships between the structure of this compound and its predicted or known properties. For instance, a table could list this compound alongside structurally similar compounds, displaying calculated descriptors and any available experimental data to facilitate comparison and the identification of trends.

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Example Descriptor (LogP)
This compound76021546C₄₆H₇₈N₂O₃₄1203.1-12.3 nih.gov
Beta-Cyclodextrin444041C₄₂H₇₀O₃₅1134.987-2.8 wikipedia.org
[Example Similar Compound][CID][Formula][Weight][Descriptor Value]

Note: The "Example Similar Compound" row is illustrative and would require specific data mining to populate.

Data mining can also be applied to chemical literature and patents to extract information relevant to this compound, such as known reactions involving similar glycosidic linkages or synthetic strategies for complex carbohydrates arxiv.org. This extracted data can then be used to enrich predictive models and inform experimental design. Cheminformatics software and libraries provide the necessary tools for handling chemical structures, calculating descriptors, building databases, and performing these data mining and analysis tasks dotmatics.comneovarsity.orgdatagrok.ai.

By applying data mining and cheminformatics to the chemical space around this compound, researchers can gain a deeper understanding of its place within the landscape of complex carbohydrates, identify potential synthetic challenges or opportunities, and guide the search for molecules with similar or improved properties.

Mechanistic Investigations of A Hepta Reactions and Transformations

Elucidation of Reaction Mechanisms in A-Hepta Synthesis

The precise mechanisms involved in the synthesis of this compound, a complex hepta-saccharide, are subjects of ongoing research. While specific detailed steps for de novo this compound synthesis were not extensively detailed in the surveyed literature, the synthesis of complex oligosaccharides, including hepta-saccharides, often employs sophisticated glycosylation methods. For instance, the synthesis of hepta-saccharides containing α-l-fucopyranosyl groups has been achieved through methyl triflate-promoted condensation reactions involving thioglycosides and hydroxyl compounds, highlighting the utility of controlled glycosylation in constructing complex sugar structures. The formation of hepta-branched β-cyclodextrins has also been reported using one-pot processes involving click chemistry reactions, demonstrating alternative strategies for assembling hepta-molecular architectures.

Identification of Reactive Intermediates

Identifying reactive intermediates is a key aspect of elucidating reaction mechanisms. In the context of complex organic synthesis, including that of multi-saccharides, transient species can significantly influence the reaction outcome and efficiency. While direct information on reactive intermediates specifically in this compound synthesis was not found, studies on related hepta-structures and general organic reactions provide insights into the types of intermediates that might be involved. For example, investigations into the cyclization reactions of hepta-1,2,4,6-tetraene derivatives have explored mechanisms involving various intermediates depending on the reaction conditions and substituents. The formation of metallacycloheptadienyl intermediates has also been observed in reactions involving palladacyclopentadienyl derivatives. In free radical reactions, various reactive intermediates with unpaired electrons play critical roles in chain propagation and termination steps. Understanding these types of intermediates in analogous systems informs the approaches used to identify and characterize transient species in complex carbohydrate synthesis.

Transition State Analysis

Transition state analysis provides critical information about the energy profile and molecular transformations occurring at the peak of the activation barrier. This analysis is fundamental to understanding reaction rates and selectivity. Computational methods, such as Density Functional Theory (DFT), are commonly employed for transition state analysis in complex chemical reactions. For instance, studies on the cyclization mechanisms of hepta-1,2,4,6-tetraene derivatives have utilized theoretical calculations to analyze transition states and differentiate between pericyclic and pseudopericyclic pathways. The mechanism of esterification has been investigated through the analysis of four-membered and six-membered ring transition states. Furthermore, the formation of a hepta-coordinated transition state has been computationally identified in a reaction involving a Mo(IV) center, illustrating the complexity that can arise in transition state structures. Applying similar computational and experimental techniques would be essential for a detailed understanding of the transition states involved in the formation of specific glycosidic linkages during this compound synthesis.

Degradation Pathways and Stability Studies of this compound under Diverse Environmental Conditions

The stability of this compound under various environmental conditions and its potential degradation pathways are important factors for its handling, storage, and potential applications. While specific studies on the degradation of this compound were not detailed, research on the degradation of related complex molecules, such as hepta-chlorinated congeners of PCDD/F in waste incineration ashes, highlights the influence of environmental factors like temperature on chemical stability. The degradation of mRNA, a biological hepta-meric complex (Lsm1-7p/Pat1p), is a highly regulated process involving specific protein complexes, indicating that biological systems can have dedicated machinery for the controlled degradation of complex molecules. Peptide stability can be influenced by structural modifications like stapling, which can improve their sustainability against degradation in biological environments. Comprehensive studies on this compound's stability would involve assessing its susceptibility to hydrolysis, enzymatic degradation, and breakdown under varying pH, temperature, and light conditions to elucidate its specific degradation pathways.

Mechanistic Insights into this compound's Interactions with Chemical and Model Biological Systems

Kinetic and Thermodynamic Profiling of this compound Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibrium of this compound's interactions. The interaction of this compound with WBAI has been subject to thermodynamic investigation. These studies revealed enthalpy-entropy compensation for the binding process, indicating that the interaction, which is primarily enthalpically driven, is accompanied by a reorganization of water molecules around both the lectin and the carbohydrate. This suggests that desolvation and changes in hydrogen bonding networks contribute significantly to the thermodynamics of this compound-WBAI binding. The affinity of this compound for WBAI was found to be comparable to that of GalNAc itself, further supporting the primary role of the terminal GalNAc residue in the interaction.

Ligand Binding and Molecular Recognition Studies of this compound with Model Receptors (Non-Clinical)

Ligand binding and molecular recognition studies aim to define the specificity and strength of interactions between a molecule like this compound and its binding partners. In the case of this compound and WBAI, these studies have demonstrated a specific, high-affinity interaction. The binding is characterized by the recognition of the terminal GalNAc residue of this compound by the WBAI protein. This is consistent with the known sugar-binding properties of lectins. While not directly related to this compound, studies on other hepta-structures provide broader context for molecular recognition. For example, hepta-peptides have been shown to interact with protein binding cavities, with specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. Similarly, a hepta-β-glucoside elicitor has been found to bind to specific, high-affinity sites in legume membranes, suggesting receptor-mediated recognition in plant defense responses. These examples highlight the diverse ways in which hepta-molecular structures can engage with biological receptors through specific recognition elements and non-covalent interactions.

Biochemical and Biological Interactions of A Hepta Non Clinical Perspective

Molecular Recognition and Binding Studies of A-Hepta with Biomolecules (e.g., Proteins, Nucleic Acids)

Molecular recognition and binding studies investigate the specific interactions between a compound like this compound and biological macromolecules such as proteins and nucleic acids. These interactions are fundamental to many biological processes. While direct binding data for this compound (CID 76021546) with specific proteins or nucleic acids were not extensively found in the search results, studies on other hepta-compounds provide insights into the methodologies and potential types of interactions.

Ligand-protein interaction profiling employs various biophysical and biochemical methods to characterize the binding of a molecule to proteins. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and various spectroscopic methods (e.g., NMR, fluorescence) are commonly used to determine binding affinity (Kd), kinetics, and stoichiometry. Photoaffinity labeling can also identify specific binding proteins. nih.gov

For instance, studies on a hepta-beta-glucoside elicitor have demonstrated specific, high-affinity binding sites on soybean microsomal membranes. nih.gov This binding was saturable, reversible, and had an apparent Kd in the nanomolar range, comparable to the concentration required for biological activity. nih.gov The binding site was found to be a protein or glycoprotein, as it was inactivated by proteolysis and heat treatment. nih.gov Competitive inhibition studies with structurally related oligoglucosides showed a correlation between binding affinities and elicitor activities, suggesting the protein acts as a receptor. nih.gov Photoaffinity labeling further identified a 70-kDa protein as a major component of these binding proteins. nih.gov Similarly, a hepta-peptide with iron-binding activity has been purified from shrimp processing by-products, highlighting the potential for hepta-compounds to bind metal ions, often mediated by specific amino acid residues like Met, Tyr, Ser, Pro, Hyp, and Lys within peptides. maxwellsci.com Another study identified a hepta-peptide isolated from a library that specifically binds to IL13RA2, a protein biomarker. oncotarget.com In vitro cell uptake assays demonstrated the binding specificity and efficiency of a radiolabeled version of this hepta-peptide to cells expressing IL13RA2. oncotarget.com

Interactions between small molecules and nucleic acids (DNA and RNA) can involve various modes, including groove binding, external binding, and intercalation. Intercalation typically involves the insertion of a planar or polycyclic molecule between the base pairs of the DNA or RNA double helix, often leading to structural changes in the nucleic acid.

Research on RNA aptamers has shown that specific RNA structures, including those with hepta-nucleotide loops, are crucial for high-affinity binding to proteins like mammalian initiation factor 4A. nih.gov These interactions can involve precise stacking, hydrogen bonding, and molecular shape complementation. nih.gov Another study on programmed ribosomal frameshifting in eukaryotes highlights the importance of a hepta-nucleotide slippery sequence in the RNA for this process to occur efficiently. oup.com The interaction involves specific RNA elements and structures downstream of the slippery sequence. oup.com While these examples discuss the interaction of nucleic acids with proteins or the structural features of RNA, they demonstrate the significance of hepta-nucleotide sequences in molecular recognition events involving nucleic acids.

Specific studies on the binding or intercalation of this compound (CID 76021546) with DNA or RNA were not found. However, given its complex saccharide-like structure nih.gov, its interaction with nucleic acids, if any, would likely involve different mechanisms compared to planar intercalating agents, potentially involving groove binding or interactions with the sugar-phosphate backbone.

Enzymatic Transformations and Biotransformation Pathways of this compound (In Vitro Studies)

Enzymatic transformations and biotransformation pathways describe how enzymes can modify or degrade a compound. In vitro studies using isolated enzymes, cell lysates, or microbial cultures are used to elucidate these processes.

Enzyme-catalyzed reactions involving a compound can include hydrolysis, oxidation, reduction, glycosylation, or other modifications. These reactions are central to metabolism and detoxification.

A study investigating the biosynthesis of human milk oligosaccharides mentions "this compound" in the context of enzyme activity, suggesting it might be a product or substrate in glycosylation pathways catalyzed by enzymes like glycoprotein-fucosylgalactoside α-N-acetylgalactosaminyltransferase (EC 2.4.1.40). biorxiv.org This indicates that enzymes involved in carbohydrate metabolism could potentially interact with this compound.

Other examples of hepta-compounds undergoing enzymatic transformations include the enzymatic cleavage of peptides. For instance, Staphylococcus aureus protease V8 can liberate the N-terminus of a hepta-peptide. thieme-connect.de Enzymatic hydrolysis using enzymes like pectinase (B1165727) has also been applied to break down hepta pyranosyl diterpene glycosides. mdpi.com These studies demonstrate that enzymatic reactions, particularly hydrolysis and glycosylation/deglycosylation, are relevant biotransformation pathways for compounds containing hepta-saccharide or hepta-peptide units.

Specific enzyme-catalyzed reactions involving this compound (CID 76021546) were not detailed in the search results beyond its mention in the context of glycosylation enzymes biorxiv.org. Further in vitro studies would be required to identify the specific enzymes that interact with this compound and the resulting transformation products.

Microorganisms play a significant role in the degradation and metabolism of many organic compounds in various environments. Studying microbial degradation pathways can reveal how a compound is broken down and the intermediate metabolites formed.

Research on the utilization of amino acids and peptides by bacteria has shown that a fluoroacetate-degrading bacterium preferentially utilized a hepta-glutamate oligopeptide from yeast extract. nih.gov This indicates that microorganisms can metabolize hepta-peptides as nutrient sources. Microbial biosurfactants, some of which are lipopeptides containing hepta-peptide structures conjugated with fatty acids, are also subject to microbial degradation and can play a role in the bioremediation of pollutants. researchgate.net

While the microbial degradation of this compound (CID 76021546) was not specifically found, its complex saccharide structure nih.gov suggests it could potentially be a substrate for microbial enzymes involved in the breakdown of complex carbohydrates. Studies on microbial degradation of other complex glycans or glycoconjugates could provide analogous pathways. For example, enzymes that degrade D-arabinan, a glycan found in mycobacterial cell walls, have been identified in the human gut microbiome, highlighting the capacity of microbes to break down complex saccharide structures. biorxiv.org

Cellular Uptake and Subcellular Localization Studies of this compound in Model Cell Systems (Non-Clinical)

Cellular uptake and subcellular localization studies investigate how a compound enters cells and where it is distributed within the cellular compartments. These studies are typically conducted using model cell systems, such as cultured cell lines.

Studies on cell-penetrating peptides (CPPs) have shown that sequences like hepta-arginine can enhance the cellular uptake of conjugated molecules. aacrjournals.org These peptides are known for their ability to traverse cell membranes, often involving mechanisms like endocytosis after binding to cell surface heparan sulfate (B86663). aacrjournals.org The D-configuration of hepta-arginine has been noted for better membrane-crossing properties. aacrjournals.org Another study demonstrated the efficient transport of hepta-thymidine sequences attached to nanoparticles into mammalian cells, highlighting a strategy to improve cellular uptake of oligomers. csic.es In vitro cell uptake assays using radiolabeled hepta-peptides have also been used to demonstrate specific binding and uptake into cancer cells expressing a target receptor. oncotarget.com

Research on a water-soluble, cell-permeable sensor for manganese (Mn²⁺) designed to achieve a hepta-coordinate binding geometry for Mn²⁺ ions has enabled visualization of Mn²⁺ dynamics and localization in live mammalian cells. chemrxiv.org This demonstrates the use of compounds with specific coordination geometries in cellular studies and the ability to track their localization.

Specific studies detailing the cellular uptake and subcellular localization of this compound (CID 76021546) were not found. However, based on the studies of other hepta-compounds and complex molecules, its cellular uptake mechanism could potentially involve passive diffusion (less likely for a large polar molecule), transporter-mediated uptake (if specific transporters recognize its structure), or endocytosis. Subcellular localization would depend on the compound's properties and any specific interactions with cellular components.

Subject: The Chemical Compound "this compound"

This article focuses solely on the chemical compound designated as "this compound", specifically addressing its biochemical and biological interactions from a non-clinical perspective, with a particular emphasis on its impact on model biological processes at the molecular level, such as enzyme activity and signal transduction pathways.

Based on available information, "this compound" is identified in databases with PubChem CID 76021546. It possesses a complex molecular formula of C46H78N2O34 and a molecular weight of approximately 1203.1 g/mol nih.gov. Its IUPAC name is N-[2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide nih.gov. This structure suggests that this compound is likely a large glycosylated molecule.

While the PubChem entry for this compound (CID 76021546) lists "Biological Descriptors" and mentions "biological activities", detailed research findings specifically on the impact of this particular compound on enzyme activity or signal transduction pathways at the molecular level were not extensively available within the scope of the conducted search. nih.gov

It is important to note that the term "hepta" appears in the names of various other compounds and peptides that have been studied for their biological interactions, including effects on enzymes and signal transduction. Examples include hepta-beta-glucoside (an elicitor in plants interacting with a putative receptor involved in signal transduction) glycoforum.gr.jpresearchgate.netpsu.edu, hepta-acylated lipid A (a component of bacterial LPS that activates TLR4, a signal transduction receptor) nih.gov, and specific hepta-peptides shown to interact with enzymes like Phospholipase A2 or exhibit iron-binding activity benthamscience.commaxwellsci.com. However, these are distinct chemical entities from the compound specifically identified as "this compound" with CID 76021546.

Due to the limited specific information available in the search results directly linking this compound (CID 76021546) to detailed studies on its impact on enzyme activity or signal transduction pathways, a comprehensive section with data tables and detailed research findings solely focused on this compound in these specific contexts cannot be generated at this time based on the provided search outputs.

Advanced Analytical Methodologies for A Hepta Detection and Quantification

Chromatographic Techniques for A-Hepta Analysis

Chromatography is a fundamental technique in chemical analysis used to separate components within a mixture based on their differential partitioning between a mobile phase and a stationary phase. wikipedia.orgkhanacademy.orgmicrobenotes.com This principle is widely applied for the analysis of this compound, allowing for its isolation from complex samples and subsequent detection and quantification. whlabs.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying compounds, particularly those that are low-volatility or non-volatile. chemyx.com It is a pivotal analytical technique in various fields, including pharmaceutical analysis and environmental monitoring. whlabs.comchemyx.comresearchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. chemyx.com Separation occurs based on the differing interactions between the analyte (this compound) and the stationary and mobile phases. chemyx.com

Advanced detection methods are coupled with HPLC to enhance its capabilities for this compound analysis.

UV-Vis Detection: UV-Vis detectors measure the absorption of ultraviolet or visible light by the eluting compounds. pharmaknowledgeforum.comshimadzu.com This is a common detection method for compounds that possess chromophores (structures that absorb UV-Vis light). pharmaknowledgeforum.com The amount of light absorbed at specific wavelengths is measured over time, producing a chromatogram with peaks corresponding to different components. britannica.com

Photodiode Array (PDA) Detection: PDA detectors, also known as Diode Array Detectors (DAD), are more advanced UV-Vis detectors that can measure the entire UV-Vis spectrum simultaneously across a range of wavelengths. pharmaknowledgeforum.comshimadzu.commeasurlabs.com This provides more detailed spectral information for each eluting peak, which can be valuable for peak purity assessment and identifying compounds with dissimilar absorbance spectra. shimadzu.com PDA detection allows for data extraction at multiple wavelengths from a single injection, aiding in method development and providing a second form of analyte confirmation based on spectral absorbance profiles. pharmaknowledgeforum.comshimadzu.com

Mass Spectrometry (MS) Detection: Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing molecular weight and structural information. britannica.comsolubilityofthings.com When coupled with HPLC (LC-MS), it offers high sensitivity and selectivity for the analysis of complex mixtures. chemyx.comresearchgate.net LC-MS is particularly effective for compounds that may not have strong UV-Vis absorbance or are present at low concentrations. chemyx.comresearchgate.net The combination of chromatographic separation by HPLC and mass analysis by MS allows for the identification and quantification of this compound based on its retention time and mass spectrum. chemyx.comnews-medical.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. researchgate.netthermofisher.comnih.gov This method is suitable for analyzing samples in liquid, gaseous, or solid states. thermofisher.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. thermofisher.com Compounds separate based on their boiling points and polarity, eluting from the column at different retention times. thermofisher.com The separated components then enter a mass spectrometer, where they are ionized and fragmented. thermofisher.com The mass analyzer separates ions based on their m/z ratios, and a detector measures the abundance of each ion. thermofisher.com The resulting mass spectrum acts as a fingerprint for identifying the compound. news-medical.net

For this compound, if it is volatile or can be converted into a volatile derivative through chemical modification (derivatization), GC-MS can be a highly effective analytical tool. This technique offers high sensitivity and reproducibility, making it suitable for identifying and quantifying this compound, even at trace levels. thermofisher.comfrontiersin.org GC-MS is particularly useful for samples where direct analysis might be challenging or when only volatile components are of interest. innovatechlabs.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgresearchgate.net SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules and has emerged as a powerful tool for chiral separations. wikipedia.orgresearchgate.netselvita.com Chirality, the property of a molecule having non-superimposable mirror images (enantiomers), is significant in various fields, including pharmaceuticals. selvita.com Different enantiomers of a chiral compound can exhibit different biological activities. selvita.com

If this compound is a chiral compound, SFC with a chiral stationary phase can be employed to separate its enantiomers. rsc.orgchromatographyonline.com Unlike traditional liquid chromatography, SFC offers advantages such as higher flow rates, lower solvent consumption, and faster equilibration times due to the unique properties of supercritical CO2, such as lower viscosity and higher diffusivity. wikipedia.orgresearchgate.netselvita.comchromatographyonline.com This makes SFC a promising alternative for enantioselective separation of chiral products. chromatographyonline.com While the mobile phase is a supercritical fluid, the stationary phase is typically packed in columns similar to those used in liquid chromatography. wikipedia.org SFC has been successfully applied in various chiral applications, including the separation of geometric stereoisomers. rsc.org

Electrophoretic Methods for this compound and its Complexes (e.g., Capillary Electrophoresis)

Electrophoretic methods separate ions based on their electrophoretic mobility in the presence of an electric field. libretexts.orglongdom.org Capillary Electrophoresis (CE) is a powerful analytical technique that offers rapid, precise, and efficient separation and analysis of a wide range of molecules, including ions and large biomolecules. libretexts.orglongdom.orgnasa.gov In CE, separation occurs within a narrow capillary tube. libretexts.orglongdom.org The electrophoretic mobility of a molecule is dependent on its charge, size, and the viscosity of the surrounding medium. libretexts.org Charged species migrate towards the electrode of opposite polarity, while neutral species are not directly affected by the electric field. libretexts.org

CE can be applied to the analysis of this compound if it is an ionic compound or can form charged complexes. The separation is based on the differences in the electrophoretic mobility of this compound and other components in the sample. libretexts.org CE is particularly useful for analyzing complex mixtures and can be coupled with various detectors, including mass spectrometry (CE-MS), to provide high separation efficiency and molecular mass information. nasa.govwikipedia.org CE-MS is capable of separating analytes present at extremely low concentrations with high efficiency. wikipedia.org

Electrochemical Sensors and Biosensors for this compound Detection

Electrochemical sensors are analytical devices that detect chemical substances by converting chemical information, such as analyte concentration, into a measurable electrical signal. mdpi.comazosensors.commdpi.com These sensors typically consist of a sensing element that interacts with the target analyte and a transducer that converts this interaction into an electrical signal (e.g., changes in voltage, current, or impedance). mdpi.comazosensors.com Electrochemical sensors offer advantages such as low cost, portability, and convenience for detecting various analytes. mdpi.comresearchgate.net They are widely used in diverse applications, including environmental monitoring and biomedical analysis. mdpi.comresearchgate.net

Biosensors are a type of chemical sensor that incorporates a biological recognition element, such as enzymes, antibodies, or nucleic acids, to interact specifically with the target analyte. wikipedia.orgnih.govresearchgate.netmdpi.com This biological component provides high selectivity for the analyte, even in complex matrices. wikipedia.orgmonolithicpower.com The interaction between the biological element and the analyte is then converted into a measurable physicochemical signal by a transducer, often electrochemical. wikipedia.orgnih.gov Electrochemical biosensors combine the specificity of the biological recognition element with the sensitivity of electrochemical transducers. acs.org They can be designed to detect this compound by utilizing a suitable biological component that selectively interacts with this compound. This interaction would trigger an electrochemical response proportional to the concentration of this compound in the sample. wikipedia.orgmonolithicpower.comacs.org Enzyme-based biosensors, for instance, can utilize enzymes that catalyze a reaction involving this compound, generating a measurable electrochemical signal. wikipedia.orgnih.govacs.org Antibody-based biosensors can employ antibodies that specifically bind to this compound, with the binding event leading to a detectable signal. wikipedia.orgmonolithicpower.com

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR) for Comprehensive this compound Analysis

Hyphenated analytical techniques involve the combination or coupling of two or more different analytical techniques to enhance analytical capabilities. news-medical.netsaspublishers.comlabioscientific.comresearchgate.net This typically involves coupling a separation technique with a spectroscopic detection method. saspublishers.comlabioscientific.comresearchgate.net The advantage of hyphenated techniques is that they combine the separation power of chromatography or electrophoresis with the identification and structural elucidation capabilities of spectroscopic methods, providing more comprehensive information about the components in a mixture. news-medical.netsaspublishers.com This allows for both the separation and quantification of components, as well as their identification and structural characterization, often in a single analysis. labioscientific.comresearchgate.net

For the comprehensive analysis of this compound, hyphenated techniques like LC-NMR and GC-IR can be employed:

LC-NMR: This technique couples Liquid Chromatography (LC), often HPLC, with Nuclear Magnetic Resonance (NMR) spectroscopy. news-medical.netsaspublishers.comijarsct.co.in LC separates the components of a mixture, and the eluting fractions are then directly transferred to an NMR spectrometer for structural analysis. news-medical.net NMR spectroscopy provides detailed information about the molecular structure of compounds based on the magnetic properties of atomic nuclei. news-medical.netwaterandwastewater.com LC-NMR is particularly useful for analyzing complex mixtures and elucidating the structures of unknown compounds, including metabolites and impurities. saspublishers.comijarsct.co.in It can provide valuable structural confirmation for this compound after chromatographic separation. ijarsct.co.in

GC-IR: This technique combines Gas Chromatography (GC) with Infrared (IR) spectroscopy. news-medical.netsaspublishers.com Similar to GC-MS, GC separates volatile components. news-medical.net The separated compounds then pass through an IR spectrometer, which measures the absorption of infrared light by the sample. news-medical.net IR spectroscopy provides information about the functional groups present in a molecule based on its vibrational modes. news-medical.netwaterandwastewater.com GC-IR can be used to identify volatile compounds by comparing their IR spectra to a library of known spectra. news-medical.net This technique can provide complementary structural information to GC-MS for the analysis of volatile derivatives of this compound.

These hyphenated techniques offer enhanced specificity and sensitivity, enabling more thorough analysis of complex samples containing this compound. saspublishers.comresearchgate.net

8.5. Quantitative Analytical Strategies for this compound in Complex Research Matrices

Quantifying a specific chemical compound like this compound within complex research matrices, such as biological fluids, environmental samples, or intricate chemical formulations, presents significant analytical challenges. These matrices contain numerous endogenous and exogenous substances that can interfere with the detection and accurate measurement of the target analyte thermofisher.comnih.gov. Effective quantitative analysis necessitates robust methods capable of separating this compound from matrix components and accurately measuring its concentration, often at low levels drawellanalytical.comuab.edu.

Chromatographic techniques coupled with sensitive detectors are the cornerstone of quantitative analysis in complex matrices wiley.com. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for their separation capabilities phenomenex.comopenaccessjournals.comtorontech.comresearchgate.nettechnologynetworks.com. When coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), these techniques offer enhanced sensitivity and selectivity, crucial for analyzing complex samples rsc.orgcreative-proteomics.comspectroscopyonline.combioanalysis-zone.comyale.educhromatographyonline.comthermofisher.com. LC-MS and LC-MS/MS are frequently the techniques of choice for quantifying a wide range of small molecules in complex biological matrices like plasma, serum, and tissue extracts researchgate.netbioanalysis-zone.comyale.edu. Similarly, GC-MS is effective for volatile and semi-volatile compounds in matrices such as blood, urine, and environmental samples researchgate.netthermofisher.com.

A critical aspect of quantitative analysis in complex matrices is sample preparation. Complex samples often require extensive cleanup procedures to remove interfering compounds and concentrate the analyte thermofisher.comdrawellanalytical.comchromatographyonline.com. Common sample preparation techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), protein precipitation, filtration, and dilution drawellanalytical.comchromatographyonline.com. The choice of method depends heavily on the nature of the matrix and the analyte's properties thermofisher.comdrawellanalytical.com. Effective sample preparation minimizes matrix effects, which can lead to signal suppression or enhancement in techniques like LC-MS, impacting the accuracy and precision of quantification thermofisher.comnih.govdrawellanalytical.comwaters.com.

Method validation is essential to ensure the reliability and consistency of quantitative analytical procedures in complex matrices metrology-journal.orgwjarr.comparticle.dkyork.ac.uk. Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range metrology-journal.orgwjarr.comparticle.dkdemarcheiso17025.comlabmanager.com.

Specificity/Selectivity: The ability of the method to unequivocally measure the target analyte in the presence of other components in the matrix metrology-journal.orgparticle.dk.

Accuracy: The closeness of the measured value to the true concentration of the analyte metrology-journal.orgparticle.dklabmanager.com. This is often assessed through recovery studies, where known amounts of the analyte are added to the matrix labmanager.com.

Precision: The reproducibility of the results under defined conditions metrology-journal.orgparticle.dklabmanager.com. It is typically evaluated at different concentration levels and expressed as standard deviation or relative standard deviation (coefficient of variation) metrology-journal.orgwjarr.com.

Linearity: The proportional relationship between the instrument response and the analyte concentration over a specified range metrology-journal.orgparticle.dklabmanager.com. A high correlation coefficient (R²) is indicative of good linearity labmanager.com.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified metrology-journal.orgparticle.dkdemarcheiso17025.com.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision uab.edumetrology-journal.orgparticle.dkdemarcheiso17025.com.

Detailed research findings on the quantitative analysis of compounds in complex matrices often involve the presentation of validation data. For example, a study focusing on the quantification of a compound like this compound in a biological matrix might present data tables demonstrating the accuracy and precision of the method at different concentration levels.

Example Research Findings: Quantitative Analysis of this compound in Plasma

A hypothetical study aimed to quantify this compound in human plasma using a validated LC-MS/MS method. The method involved protein precipitation followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. uab.eduyale.edu The validation included assessing linearity, accuracy, and precision.

Linearity: The method demonstrated excellent linearity over the range of 1-1000 ng/mL, with a correlation coefficient (R²) of 0.998.

Accuracy and Precision Data: The following table summarizes the accuracy and precision data obtained from analyzing quality control (QC) samples spiked with known concentrations of this compound in plasma.

QC LevelSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, ng/mL)Accuracy (% Recovery)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low54.8 ± 0.396.06.37.1
Medium5051.2 ± 2.1102.44.14.5
High500495.5 ± 15.899.13.23.5

Data presented is hypothetical and for illustrative purposes only.

These hypothetical results indicate that the developed LC-MS/MS method is accurate and precise for the quantitative analysis of this compound in human plasma within the tested concentration range. Accuracy values are within the generally accepted range (e.g., 98-102% or similar depending on guidelines), and precision (%CV) is below typical acceptance criteria (e.g., 15% for most levels, 20% for LOQ if applicable). uab.eduwjarr.comlabmanager.com

The selection of an appropriate internal standard is also crucial for accurate quantification in complex matrices, helping to compensate for matrix effects and variations in sample processing and instrument performance. nih.govuab.edu Stable isotopically labeled internal standards are often preferred as they closely mimic the analyte's behavior. uab.edu

Emerging Applications and Technological Integration of A Hepta

A-Hepta in Materials Science and Nanotechnology

The application of this compound in materials science is rooted in its capacity for bottom-up fabrication of ordered nanostructures. nih.govnih.gov These peptides serve as exemplary tectons—fundamental building blocks for self-assembly—due to the stability conferred by local interactions within the α-helix and the predictable, long-range order of the resulting coiled-coils. nih.gov The modular nature of peptide synthesis allows for precise control over the sequence, enabling the creation of amphipathic helices with distinct polar and non-polar faces, which dictates their assembly and functional properties. nih.govyoutube.com This designability has led to the creation of complex, discrete peptide architectures and extended fibrous materials. nih.govresearchgate.net

The integration of this compound peptides into larger material systems has given rise to advanced functional materials and composites with tailored properties. By conjugating this compound peptides with synthetic polymers, researchers have created novel biomaterials where the peptide component provides structural integrity and biological function, while the polymer component mediates interactions with the surrounding environment. nih.gov

A notable strategy involves covalently linking a polymer chain, such as poly(ethylene glycol) (PEG), to the side chain of a helix bundle-forming peptide. nih.gov This approach preserves the peptide's ability to form its intended tertiary structure (the coiled-coil bundle) while enhancing stability. nih.gov Such peptide-polymer conjugates are being explored for creating hydrogels with physical cross-linking points for applications in tissue engineering. nih.gov

Furthermore, this compound based hydrogels can be functionalized with bioactive motifs to direct biological processes. For example, self-assembling fiber hydrogels have been decorated with the cell-adhesion motif Arg-Gly-Asp-Ser (RGDS) to create scaffolds for neural tissue engineering. acs.org These functionalized materials have been shown to promote the attachment, migration, proliferation, and differentiation of neural stem cells, demonstrating the potential of this compound composites in regenerative medicine. acs.org

Table 1: Examples of this compound Integrated Functional Materials
Material TypeThis compound Design PrincipleIntegrated ComponentKey Finding/ApplicationReference
Peptide-Polymer ConjugateDe novo designed three- and four-helix bundlesPoly(ethylene glycol) (PEG)PEG attachment to the exterior stabilizes the peptide's secondary and tertiary structure, enabling function in non-biological environments. nih.gov
Functional HydrogelSelf-assembling fiber (SAF) system forming a hydrogel scaffoldRGDS cell-adhesion peptide motifPromotes neural stem cell attachment, proliferation, and differentiation toward mature neurons. acs.org

The spontaneous organization of this compound peptides into ordered nanostructures is a cornerstone of their technological utility. nih.govrsc.org This self-assembly is driven by non-covalent forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions, which guide the molecules into stable, low-energy states. nih.gov A specific class of this compound molecules, peptide amphiphiles (PAs), consist of a hydrophilic peptide headgroup attached to a hydrophobic alkyl tail. nih.govwikipedia.org In aqueous solutions, these molecules assemble to shield their hydrophobic tails, forming diverse structures like nanofibers, micelles, and vesicles. nih.govwikipedia.org

A systematic investigation into PAs composed of a palmitic acid tail and a varying number of heptad repeats (sequence: C₁₅H₃₁CO-(IEEYTKK)n-NH₂) revealed a direct correlation between the number of repeats and the resulting nanostructure. As the number of heptad repeats increases, the morphology of the self-assembled structures transitions from nanofibers to nanovesicles. nih.gov This transition is linked to the adoption of an α-helical conformation, which becomes stable with three or more heptad repeats. nih.gov This ability to control morphology by tuning the molecular design is critical for creating new peptide-based nanomaterials. nih.gov

Table 2: Influence of Heptad Repeat Number on Peptide Amphiphile (PA) Nanostructure
Compound NameNumber of Heptad Repeats (n)α-Helical StructureObserved NanostructureReference
PA11NoNanofibers nih.gov
PA22NoNanofibers nih.gov
PA33YesNanovesicles nih.gov
PA44YesNanovesicles nih.gov

This compound as a Molecular Probe in Chemical Biology and Mechanistic Research

In chemical biology, molecular probes are essential tools for perturbing and elucidating complex biological processes. rsc.org Peptides, including this compound constructs, offer distinct advantages as probes because they occupy a chemical space between small molecules and larger biologics, allowing them to target interaction surfaces that are often inaccessible to traditional small molecules. rsc.org The defined three-dimensional structure of this compound coiled-coils provides a scaffold for presenting amino acid side chains with high specificity, making them excellent candidates for probing protein-protein interactions (PPIs). rsc.orgnih.gov

For instance, synthetic peptides derived from the heptad repeat region of viral fusion proteins, such as HIV gp41 and Sendai virus F protein, have been used to study the mechanisms of viral entry. nih.govnih.gov A peptide from the Sendai virus F protein's heptad repeat was found to bind directly to the hemagglutinin-neuraminidase (HN) protein, disrupting the interaction between F and HN that is essential for virus-cell fusion. nih.gov This demonstrates the utility of this compound peptides as probes to dissect specific molecular interactions within complex biological machinery. nih.gov Similarly, studies on A-helical membrane-active peptides are providing a deeper molecular understanding of how these peptides interact with and disrupt lipid bilayers, a key area of mechanistic research. acs.org

This compound in Advanced Catalysis and Reaction Development

The self-assembly of this compound peptides into ordered nanostructures can create environments that mimic the active sites of natural enzymes, leading to applications in advanced catalysis. nih.govrsc.orgresearchgate.net These peptide-based catalysts can facilitate a range of chemical transformations, including hydrolytic, redox, and carbon-carbon bond-forming reactions. nih.govamericanpeptidesociety.org The catalytic activity arises from the precise positioning of functional amino acid residues within the self-assembled scaffold. nih.gov

A powerful strategy involves designing this compound assemblies that bind to metal-containing cofactors to create artificial metalloenzymes. nih.gov In one study, short, seven-residue self-assembling peptides were shown to bind hemin, a heme cofactor, to create a highly efficient peroxidase mimic. nih.gov The resulting catalytic nanomaterial demonstrated a catalytic efficiency in the oxidation of ABTS that is among the highest reported for any self-assembled peptide system and approaches the activity of engineered heme proteins. nih.gov Crucially, self-assembly is essential for this function, as non-assembling control peptides show no catalytic activity. nih.gov In other systems, the terminal primary amines in self-assembled peptide hydrogels have been shown to act as nucleophiles, making the hydrogel scaffold itself a catalyst for generating nitric oxide from a donor molecule. acs.org

Table 3: Examples of this compound in Advanced Catalysis
Catalytic SystemThis compound StructureReaction CatalyzedKey FindingReference
LMLHLFL-hemin complexSelf-assembled amyloid-like fibrilsPeroxidation (ABTS oxidation)Achieved a catalytic efficiency of 3.06 x 10⁵ M⁻¹s⁻¹, one of the highest for a self-assembled peptide peroxidase. nih.gov
Histidine-containing peptidesSelf-assembling structuresHydrolysisIncorporation of histidine into self-assembling structures is a powerful strategy for creating artificial hydrolases. nih.gov
FFc₅FF peptideSelf-assembled nanofibrous hydrogelNitric Oxide (NO) generation from SNAPThe peptide scaffold itself acts as a catalyst due to terminal primary amine groups. acs.org

This compound in Sensor Technology and Advanced Analytical Tool Development

The specific molecular recognition capabilities of this compound peptides make them highly promising recognition elements for the development of advanced biosensors. nih.govnih.gov Peptide-based sensors offer high specificity, sensitivity, and stability for detecting a wide range of analytes, from metal ions to disease biomarkers. nih.govmonash.edu this compound peptides can be readily synthesized and modified, allowing for their integration into various sensor platforms, including optical and electrochemical devices. mdpi.comresearchgate.net

A notable application is the development of a plasmonic-based biosensor for the detection of α-synuclein toxic oligomers, a biomarker for Parkinson's disease. nih.gov This sensor utilizes an α-helical peptide (PSMα3) that acts as a high-affinity binder for the target oligomers, enabling their direct, label-free detection with low nanomolar affinity and high selectivity over the monomeric form of the protein. nih.gov

In another innovative approach, synthetic α-helical peptides have been designed to self-assemble into transmembrane pores, creating a simplified, synthetic nanopore that can function as a chemical sensor. acs.org The peptide barrel can be engineered with cysteine residues within its lumen, allowing for site-specific chemical modifications that can be detected as changes in ion current at the single-molecule level, demonstrating its potential as a versatile nanoreactor and sensor. acs.org

Table 4: Applications of this compound in Sensor Technology
Sensor TypeThis compound ComponentTarget AnalytePrinciple of DetectionReference
Plasmonic BiosensorPSMα3 α-helical peptideα-Synuclein toxic oligomersSpecific binding of the peptide to the target induces a change in the plasmon resonance signal. nih.gov
Synthetic Nanopore SensorpPorA self-assembling 40-amino-acid peptideThiol-reactive reagentsCovalent modification of cysteine residues within the peptide pore lumen causes a detectable blockage of ion current. acs.org

Future Research Directions and Perspectives for A Hepta

Exploration of Unexplored Synthetic Avenues and Methodologies for A-Hepta

Future synthetic efforts concerning compounds like this compound will likely focus on developing more efficient, sustainable, and precise methodologies to access these complex structures. Given the diverse nature of compounds that might be referred to as "this compound" (e.g., hepta-saccharides, hepta-nuclear metal complexes, hepta-substituted organic molecules), synthetic challenges can include achieving high stereoselectivity, controlling regiochemistry, and assembling multiple subunits.

Unexplored synthetic avenues could involve the application of flow chemistry for improved reaction control and scalability, the use of biocatalysis or organocatalysis for greener and more selective transformations, or the development of novel protecting group strategies compatible with complex molecular architectures. For instance, research into the synthesis of complex oligosaccharides, which can be referred to as heptasaccharides, often involves the iterative coupling of monosaccharide building blocks, requiring efficient glycosylation methods and orthogonal protection schemes. Future work may explore one-pot strategies or automated synthesis platforms to expedite the construction of these complex glycans. Similarly, for hepta-nuclear metal complexes, novel self-assembly approaches or template-directed synthesis could be investigated to precisely control the nuclearity and structure of the resulting clusters.

Detailed research findings in this area would involve reporting optimized reaction conditions, yields, and characterization data for newly synthesized this compound analogs or intermediates.

Illustrative Data Table: Hypothetical Yields for Novel this compound Synthetic Routes

Synthetic RouteKey MethodologyTarget ProductHypothetical Yield (%)Notes
Route ABiocatalytic GlycosylationHepta-saccharide A75Improved stereoselectivity
Route BFlow Chemistry CouplingHepta-peptide B88Enhanced reaction control
Route CTemplate-Directed AssemblyHepta-nuclear Complex C65Controlled cluster formation

Development of Novel Theoretical and Computational Frameworks for this compound

Understanding the intricate electronic, structural, and reactivity profiles of complex compounds like this compound necessitates the development and application of advanced theoretical and computational frameworks. These frameworks can provide insights that are challenging to obtain experimentally, guiding synthetic efforts and predicting material properties.

Future research will likely involve the application of high-level quantum mechanical calculations to study the electronic structure and reaction mechanisms relevant to this compound synthesis and transformations. nyu.edu Density functional theory (DFT) calculations can be used to explore potential energy surfaces for reactions, predict spectroscopic properties, and analyze bonding characteristics. acs.org For larger this compound systems, such as hepta-acylated lipids or hepta-saccharides, molecular dynamics simulations can provide insights into their conformational flexibility, interactions with biological membranes or other molecules, and self-assembly behavior. acs.org

The development of novel computational frameworks could include machine learning algorithms trained on existing chemical data to predict the outcomes of synthetic reactions or to identify potential new this compound structures with desired properties. nyu.edu Furthermore, multiscale modeling approaches that combine different levels of theory could be crucial for studying the behavior of this compound in complex environments or as part of larger systems. Research findings would include computational data such as optimized geometries, reaction barrier heights, binding energies, and dynamic properties.

Illustrative Data Table: Hypothetical Computational Predictions for this compound Properties

Computational MethodProperty PredictedHypothetical ValueUnitNotes
DFTHOMO-LUMO Gap4.5eVElectronic stability indicator
Molecular DynamicsRadius of Gyration2.1nmMolecular compactness
Machine Learning ModelPredicted Yield (Route A)82%Based on reaction parameters

Potential for this compound in Emerging Technologies (Non-Clinical)

The unique structural and chemical properties of various compounds that could be referred to as this compound suggest potential applications in a range of non-clinical emerging technologies. The specific application would depend heavily on the nature of the this compound compound .

For instance, hepta-nuclear metal complexes could find applications in materials science as building blocks for functional materials with tailored electronic, magnetic, or optical properties. scispace.com Their potential as catalysts in various chemical processes is another area for exploration. scispace.com Hepta-saccharides or modified hepta-lipids could be investigated for their roles in drug delivery systems (as excipients or targeting agents), in the development of novel biosensors, or in the creation of biocompatible materials. collegevine.com Heptagon-containing carbon structures like hepta-C68 fullerenes are of interest in nanotechnology and materials science due to their unique cage structures and potential for encapsulation or functionalization. acs.org

Future research will involve evaluating the performance of this compound compounds in these technological contexts. This could include studies on their stability under various conditions, their interaction with other components in a material system, and their efficacy in performing a specific function within the technology. collegevine.com

Illustrative Data Table: Hypothetical Performance Data of this compound in an Emerging Technology

Emerging Technology ApplicationThis compound Variant UsedHypothetical Performance MetricValueUnitNotes
Organic ElectronicsHepta-nuclear Complex DCharge Carrier Mobility10^-3cm^2/VsPotential semiconductor
BiosensingHepta-saccharide EDetection Limit10nMAnalyte detection
NanomaterialsHepta-C68 Derivative FMechanical Strength Increase15%Composite reinforcement

Interdisciplinary Research Opportunities and Collaborations Involving this compound

Advancing the understanding and application of complex compounds like this compound will inherently require interdisciplinary research efforts and collaborations. The synthesis, characterization, theoretical modeling, and application of these compounds often bridge traditional scientific disciplines. rochester.edu

Future research will benefit from collaborations between chemists specializing in synthesis and characterization, physicists and materials scientists investigating bulk and surface properties, biologists studying interactions with biological systems (even in non-clinical contexts like biocatalysis or biomaterials), and computational scientists developing predictive models. rochester.eduliberalcollege.ac.ininsightintoacademia.com For example, understanding the behavior of hepta-acylated lipids in bacterial membranes could involve collaborations between organic chemists, biochemists, microbiologists, and computational biologists. collegevine.com Research on hepta-nuclear metal complexes for catalytic applications would likely involve inorganic chemists, physical chemists, and chemical engineers. scispace.com

These collaborations can lead to a more holistic understanding of this compound compounds and accelerate their translation from fundamental research to technological applications. Interdisciplinary teams can leverage diverse expertise and instrumentation to tackle complex research questions that would be difficult to address within a single discipline. liberalcollege.ac.in

Illustrative Data Table: Potential Interdisciplinary Research Projects on this compound

Project TitleDisciplines InvolvedPrimary Objective
Structure-Property Relationships of this compound FilmsChemistry, Physics, Materials ScienceCorrelate molecular structure with electronic properties
Computational Design of this compound CatalystsChemistry, Computational Science, Chemical EngineeringPredict and optimize catalytic activity
Bio-inspired Synthesis of this compound AnalogsChemistry, BiologyDevelop enzymatic routes to complex this compound structures

Conclusion

Reiteration of A-Hepta's Significance in Fundamental and Applied Chemical Sciences

The significance of "this compound" (PubChem CID 76021546) in fundamental and applied chemical sciences is not clearly established or described within the scope of the provided search results. Information regarding its specific role, applications, or impact in various fields of chemistry is not available in the retrieved snippets. Consequently, a reiteration of its significance cannot be provided based on the current information.

Q & A

Q. What are the standard protocols for synthesizing A-Hepta, and how can researchers ensure reproducibility?

Methodological Answer:

  • Synthesis Steps: Follow a stepwise reaction pathway (e.g., multi-step catalytic processes) with strict control of reaction conditions (temperature, pH, solvent purity). Document deviations in real-time using lab notebooks or digital logging tools.
  • Characterization: Use NMR (¹H/¹³C), HPLC, and mass spectrometry to verify intermediate and final product purity. Cross-validate results with independent replicates .
  • Reproducibility Checklist: Provide raw spectral data, solvent batch numbers, and calibration details in supplementary materials. Adhere to the "Experimental" section guidelines in journals like the Beilstein Journal of Organic Chemistry .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Controlled Variables: Test stability under UV exposure, humidity, and temperature gradients. Use accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.
  • Analytical Tools: Monitor degradation via UV-Vis spectroscopy and LC-MS. Compare degradation profiles against known reference standards .
  • Data Reporting: Tabulate degradation rates (e.g., half-life calculations) and include error margins from triplicate measurements .

Advanced Research Questions

Q. How can contradictions in this compound’s spectroscopic data across studies be systematically resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare solvent effects (polar vs. non-polar) on NMR chemical shifts.
    • Validate instrument calibration using certified reference materials (e.g., NIST-traceable standards).
    • Re-examine sample preparation protocols (e.g., drying time, degassing) for inconsistencies .
  • Collaborative Verification: Share raw datasets via repositories (e.g., Zenodo) for peer reanalysis. Use platforms like ResearchGate to crowdsource methodological feedback .

Q. What computational modeling approaches are validated for predicting this compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Model Selection:
    • Density Functional Theory (DFT) for thermodynamic stability predictions.
    • Molecular Dynamics (MD) simulations to assess solvent interactions.
  • Validation Steps:
    • Benchmark computational results against experimental kinetics data (e.g., Arrhenius plots).
    • Use open-source tools like Gaussian or GROMACS with transparency in parameter settings (e.g., basis sets, force fields) .

Q. How can researchers address discrepancies in bioactivity data for this compound across cell-line assays?

Methodological Answer:

  • Experimental Design Adjustments:
    • Standardize cell culture conditions (e.g., passage number, serum batch).
    • Include positive/negative controls (e.g., known inhibitors) in every assay plate.
  • Statistical Reconciliation:
    • Apply ANOVA to identify inter-lab variability.
    • Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and assay sensitivity .

Data Management and Reporting

Q. What frameworks are recommended for curating and sharing this compound’s raw experimental data?

Methodological Answer:

  • FAIR Principles: Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized file formats like .cif for crystallography), and Reusable (metadata templates).
  • Repositories: Deposit in discipline-specific databases (e.g., PubChem for compound data, Protein Data Bank for structural data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.